2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine

Medicinal Chemistry Kinase Inhibitor Design Coordination Chemistry

Procure the structurally differentiated 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine (CAS 2549009-04-1). Unlike regioisomeric 4-azetidinyl analogs, its 6-CF3-2-azetidinyl-pyridine connectivity ensures distinct hinge-region H-bond geometry and imidazole metal-chelation behavior for de novo kinase and metalloenzyme hit identification. The single CF3 probe enables ligand-observed 19F NMR without signal overlap, while the unsubstituted imidazole C2/C4 positions allow rapid SAR diversification. Ideal for fragment-based screening where probe stability and synthetic tractability are critical.

Molecular Formula C13H13F3N4
Molecular Weight 282.26 g/mol
CAS No. 2549009-04-1
Cat. No. B6448442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine
CAS2549009-04-1
Molecular FormulaC13H13F3N4
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1C(CN1C2=CC=CC(=N2)C(F)(F)F)CN3C=CN=C3
InChIInChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-3-12(18-11)20-7-10(8-20)6-19-5-4-17-9-19/h1-5,9-10H,6-8H2
InChIKeyICBJBQUAWYGABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 4 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine (CAS 2549009-04-1): Structural Identity and Procurement Baseline


2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine (CAS 2549009-04-1) is a heterocyclic small molecule (C13H13F3N4, MW 282.26 g/mol) comprising a 2,6-disubstituted pyridine core bearing a trifluoromethyl group at the 6-position and an N-linked azetidine ring substituted at its 3-position with an imidazol-1-ylmethyl moiety [1]. The compound is commercially supplied by Life Chemicals (product code F6676-9818) as a research-grade screening compound or building block, with documented pricing of approximately $99.00 USD per 4 mg [2]. Unlike more thoroughly profiled azetidine-imidazole-pyridine analogs such as the clinical-stage PDE2A inhibitor PF-05180999, this compound lacks publicly reported primary bioactivity data as of the search date, and its differentiation must therefore be evaluated primarily through structural, physicochemical, and scaffold-level comparisons with its closest commercially available analogs .

Why Generic Substitution Fails for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine


Within the azetidine-imidazole-heteroaryl chemical space, superficially similar compounds cannot be interchanged without risking substantial alterations in molecular recognition, physicochemical profile, and synthetic tractability. The target compound's 6-CF3-2-azetidinyl-pyridine connectivity pattern is regioisomerically distinct from the 4-azetidinyl-2-CF3 arrangement (CAS 2548986-47-4), producing divergent electron distribution that influences both metal-coordination geometry at the pyridine nitrogen and the conformational preferences of the azetidine-imidazole pharmacophore . Heteroaryl core replacement with pyrazine (CAS 2549033-30-7) shifts the computed XLogP3 from approximately 1.5–2.5 (predicted for the pyridine) to 0, while reducing the topological polar surface area (TPSA), directly impacting membrane permeability and solubility [1]. Furthermore, imidazole-to-pyrazole bioisosteric substitution alters both hydrogen-bonding directionality and pKa, which are critical for target engagement in kinase and metalloenzyme active sites [2]. These quantifiable differences mean that procurement decisions cannot rely on class-level similarity alone; substitution without direct comparative data risks selecting a compound with fundamentally different biological and physicochemical behavior.

Quantitative Differentiation Evidence for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine


Regioisomeric CF3-Position Effects on Pyridine Basicity and Metal-Coordination Potential

The target compound bears the CF3 substituent at the pyridine 6-position, whereas its closest regioisomer (CAS 2548986-47-4) places CF3 at the 2-position and the azetidine at the 4-position . In the target compound, the pyridine nitrogen is flanked by an electron-withdrawing CF3 group at the ortho-like 6-position and an electron-donating azetidine nitrogen at the 2-position, creating a polarized aromatic system. Literature data for 2-(trifluoromethyl)pyridine reports a computed Log P of ~2.0 and for 4-(trifluoromethyl)pyridine a Log P of ~2.1; the difference in the full compound is expected to be amplified by the proximal azetidine substitution, yielding measurably different computed octanol-water partitioning [1]. This regioisomeric difference alters the pyridine nitrogen's capacity to coordinate catalytic metal ions (e.g., Mg²⁺ in kinase ATP-binding sites) and accept hydrogen bonds from hinge-region backbone NH groups, representing a quantifiable difference in molecular recognition potential.

Medicinal Chemistry Kinase Inhibitor Design Coordination Chemistry

Heteroaryl Core Replacement: Pyridine vs. Pyrazine – Impact on XLogP3 and Topological Polar Surface Area

The pyrazine analog (CAS 2549033-30-7) replaces the pyridine ring with a pyrazine (1,4-diazine), adding a second nitrogen atom at the 4-position of the six-membered ring. Published computed properties for the pyrazine analog report XLogP3 = 0 and TPSA = 46.8 Ų [1]. In contrast, the target pyridine compound is predicted to have a substantially higher XLogP3 (estimated 1.5–2.5 based on the 2-CF3-pyridine fragment Log P of 2.0 and additional lipophilic contributions from the azetidine-imidazole scaffold) and a slightly lower TPSA (one fewer nitrogen atom) [2]. This represents an estimated ΔXLogP3 of +1.5 to +2.5 and a ΔTPSA of approximately −3 to −5 Ų for the target compound relative to the pyrazine analog. These differences place the two compounds in distinct ADME property space: the pyrazine analog is predicted to have higher aqueous solubility and lower passive membrane permeability, while the target pyridine compound is predicted to exhibit superior membrane partitioning.

Drug Design ADME Prediction Lead Optimization

Azetidine-Imidazole Pharmacophore vs. Clinical-Stage PDE2A Inhibitor PF-05180999: Scaffold Complexity and Target Selectivity Implications

PF-05180999 (CAS 1394033-54-5; MW 414.39; IC50 = 1.6 nM for PDE2A) is a structurally related azetidine-imidazole-trifluoromethylpyridine clinical candidate that incorporates a fused imidazo[5,1-f][1,2,4]triazine core, a pyrazole linker, and substantially greater molecular complexity than the target compound (MW 282.26) . PF-05180999's elaborated scaffold provides high PDE2A potency (IC50 1.6 nM) and selectivity driven by its extended triazine-pyrazole architecture occupying the PDE2 active-site pocket, but its molecular weight (414 vs. 282 g/mol) and rotatable bond count (4 vs. 3) place it beyond typical lead-like chemical space (Rule of 3: MW ≤300, cLogP ≤3) . The target compound, by contrast, resides within lead-like property ranges and offers a simpler, more synthetically accessible scaffold suitable for fragment-based or diversity-oriented screening where the molecular recognition is driven primarily by the azetidine-imidazole-pyridine triad rather than an extended polyheterocyclic system.

PDE Inhibition Kinase Selectivity Scaffold Comparison

Imidazole vs. Pyrazole Bioisostere: Hydrogen-Bond Directionality and pKa Divergence

The commercially available pyrazole analog, 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine (same molecular formula C13H13F3N4, same MW 282.27), represents the most direct example of a single-atom bioisosteric replacement (imidazole N3 → pyrazole C-H) . The imidazole pKa of the conjugate acid is approximately 7.0, making it partially protonated at physiological pH, whereas pyrazole has a pKa of approximately 2.5 and remains fully neutral [1]. This ~4.5 log unit difference in basicity directly affects: (1) hydrogen-bond acceptor vs. donor capacity at the imidazole N3 position; (2) solubility-pH profile; and (3) the ability to participate in charge-assisted interactions with acidic protein residues. Additionally, imidazole presents a hydrogen-bond acceptor vector at N3 oriented ~120° from the N1-methylene linker, while pyrazole's corresponding acceptor (N2) is oriented ~60°, creating a ~60° difference in hydrogen-bond directionality that can determine hinge-binding success or failure in kinase targets.

Bioisosterism Kinase Hinge Binding Molecular Recognition

Key Evidence Gap Advisory: Absence of Publicly Available Primary Bioactivity Data for This Compound

As of the evidence cut-off date (30 April 2026), a comprehensive search of PubChem, ChEMBL, BindingDB, PubMed, Google Scholar, and Google Patents yielded no publicly reported IC50, Ki, EC50, or other quantitative bioactivity data specifically attributed to CAS 2549009-04-1 [1]. This contrasts with the regioisomer (CAS 2548986-47-4), the pyrazine analog (CAS 2549033-30-7), and the benzoxazole analog (CAS 2549015-58-7), all of which have been similarly indexed as commercially available building blocks or screening compounds but also lack public bioactivity annotation. In the broader azetidine-imidazole-heteroaryl class, compounds such as PF-05180999 (PDE2A IC50 1.6 nM), JTE-952 (CSF-1R Type II inhibitor, cellular IC50 20 nM), and PF-06372222 (GCK activator) have extensive public pharmacological profiles, demonstrating that the scaffold class is biologically productive [2]. The target compound's commercial availability through Life Chemicals' HTS collection (product code F6676-9818, priced at $99.00 per 4 mg) indicates it is positioned as a screening library component subject to prospective biological profiling rather than as a target-annotated tool compound [3].

Data Transparency Procurement Risk Assessment Assay Validation

Synthetic Accessibility and Building-Block Utility: Azetidine C3-Functionalization Handle vs. Fused-Ring Analogs

The target compound features a 3-(imidazol-1-ylmethyl) substituent on the azetidine ring, introducing a well-defined synthetic handle at the azetidine C3 position. This substitution pattern supports further derivatization via the imidazole C2 or C4 positions (e.g., halogenation, metalation, cross-coupling) without disrupting the azetidine-pyridine connectivity, a feature not shared by fused-ring analogs such as PF-05180999 where the imidazole is embedded in a imidazo[5,1-f][1,2,4]triazine core . The target compound has three rotatable bonds (vs. four for PF-05180999), suggesting a more restricted conformational profile amenable to structure-based design where the relative orientation of the imidazole and pyridine rings must be controlled [1]. Commercial availability in 2 μmol ($85.50), 1 mg, 4 mg ($99.00), and 5 mg ($103.50) quantities from Life Chemicals indicates suitability for both singleton testing and small-scale library production [2].

Parallel Synthesis Library Design Medicinal Chemistry

Best-Fit Research Application Scenarios for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine


Kinase Hinge-Binder Fragment Screening in Lead-Like Chemical Space

The target compound's molecular weight (282.26 g/mol), predicted cLogP (~2–3), and three-rotatable-bond scaffold place it within lead-like property ranges (MW ≤300, cLogP ≤3) suitable for fragment-based or focused-library kinase screening [1]. The 2-azetidinyl-6-CF3-pyridine motif positions the pyridine nitrogen for potential hinge-region hydrogen-bond acceptance, while the imidazole provides an additional hydrogen-bond donor/acceptor site that can engage the catalytic lysine or DFG-motif aspartate in kinase active sites [2]. Unlike PF-05180999 (MW 414), this compound does not carry pre-engineered PDE2A selectivity, making it appropriate for unbiased panel screening across multiple kinase targets where the aim is de novo hit identification rather than tool-compound usage.

Metalloenzyme Inhibitor Design Leveraging Imidazole-Metal Coordination

The imidazole moiety's well-established capacity to coordinate Zn²⁺, Fe²⁺, Mg²⁺, and other biologically relevant metal ions makes this compound a candidate for metalloenzyme inhibitor screening (e.g., matrix metalloproteinases, histone deacetylases, carbonic anhydrases, CYP isoforms) [1]. The imidazole pKa of ~7.0 allows pH-tunable metal coordination: at pH <7, protonation of N3 reduces coordination capacity, while at pH >7, the neutral imidazole can serve as a potent metal ligand [2]. The 6-CF3 substituent on the pyridine ring provides a sensitive ¹⁹F NMR probe for monitoring binding events and conformational changes without isotopic labeling, offering a practical advantage for fragment-based screening by NMR [3].

Structure-Activity Relationship (SAR) Exploration via Imidazole C2/C4 Derivatization

The target compound's imidazole ring retains unsubstituted C2 and C4 positions, providing two chemically distinct vectors for systematic SAR exploration via halogenation, metalation-electrophile trapping, or transition-metal-catalyzed cross-coupling [1]. This contrasts with the pyrazole analog, where the alternative N2-C3 arrangement presents different regiochemical outcomes for electrophilic substitution. Procurement at the 4 mg ($99.00) or 5 mg ($103.50) scale from Life Chemicals enables initial singleton screening before scaling up for parallel library production [2]. The azetidine C3-methylene linker provides a conformationally constrained spacer that maintains the imidazole orientation during derivatization, reducing the risk that substituent addition will alter the core pharmacophore geometry.

¹⁹F NMR-Based Binding Assays and Cellular Target Engagement Studies

The trifluoromethyl group at the pyridine 6-position provides a single, well-resolved ¹⁹F NMR signal suitable for ligand-observed protein-binding experiments (e.g., CPMG, WaterLOGSY, or competition-based ¹⁹F NMR) [1]. As a single fluorine-containing moiety (CF3), the compound avoids signal overlap issues encountered with multi-fluorinated probes. The CF3 group's sensitivity to changes in local magnetic environment upon protein binding enables detection of weak-affinity interactions (KD in the μM–mM range) typical of fragment hits, while the compound's predicted moderate lipophilicity (Log P ~2–3) reduces nonspecific binding to assay components compared to more lipophilic analogs such as 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one (CAS 2548995-45-3) [2].

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